N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide
Description
The compound N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide features a pyridazinone core substituted with a 1,2,4-triazole ring and an o-tolyl acetamide side chain. This structure combines hydrogen-bonding capabilities (via the triazole and pyridazinone) with enhanced lipophilicity (due to the o-tolyl group), which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
2-(2-methylphenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-13-4-2-3-5-14(13)10-16(24)19-8-9-22-17(25)7-6-15(21-22)23-12-18-11-20-23/h2-7,11-12H,8-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMNUAMBJUWDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O2. The compound features a pyridazine ring fused with a triazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds containing pyridazine and triazole structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyridazinone derivatives show antibacterial and antifungal activities. Specifically, derivatives with specific substituents have been shown to enhance their efficacy against various microbial strains.
| Compound | Activity | Microbial Strain | Reference |
|---|---|---|---|
| Pyridazinone Derivative | Antibacterial | Staphylococcus aureus | |
| Triazole Derivative | Antifungal | Candida albicans |
Anticholinesterase Activity
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have shown that certain derivatives exhibit selective inhibition of AChE and butyrylcholinesterase (BChE), suggesting potential therapeutic applications.
| Compound | AChE Inhibition | Selectivity | Reference |
|---|---|---|---|
| Compound A | IC50 = 9.5 nM | High | |
| Compound B | IC50 = 7 nM | Moderate |
Study on Antimicrobial Efficacy
In a study by Sallam et al. (2016), various pyridazine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with specific substitutions at the C-4 position showed enhanced activity against a range of bacterial strains, particularly against Gram-positive bacteria.
Neuroprotective Effects
Xing et al. (2013) investigated the neuroprotective effects of 2,6-disubstituted pyridazinone derivatives. Their findings suggested that these compounds could effectively inhibit AChE and demonstrate neuroprotective properties in cell models.
Chemical Reactions Analysis
Triazole Incorporation
The 1,2,4-triazole moiety is introduced via:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 3-azidopyridazinone intermediate and terminal alkynes (e.g., propargylamine) .
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Cyclocondensation : Reaction of hydrazine derivatives with nitriles or thioureas under basic conditions .
Example Reaction Pathway :
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Synthesize 3-azido-6-oxo-pyridazine from 3-bromo-6-oxo-pyridazine using NaN₃.
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React with propargyl acetate via CuAAC to form 3-(1H-1,2,4-triazol-1-yl)-6-oxo-pyridazine.
Ethyl-Acetamide Linker Installation
The ethyl-acetamide bridge is formed through:
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Nucleophilic Substitution : Reacting chloroacetamide derivatives with a pyridazinone-tethered amine .
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Coupling Reactions : Use of EDC/HOBt or DCC to link carboxylic acids (e.g., o-tolylacetic acid) to amines .
Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloroacetylation of amine | Chloroacetyl chloride, pyridine | 85–92 |
| Amide coupling with o-tolyl acid | EDC·HCl, HOBt, DMF | 78–84 |
Functionalization of the o-Tolyl Group
The o-tolyl (2-methylphenyl) group influences electronic and steric properties:
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Electrophilic Substitution : Bromination or nitration at the para-position of the aryl ring under acidic conditions .
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Cross-Coupling : Suzuki-Miyaura reactions to introduce heteroaryl groups (e.g., pyridyl) for enhanced bioactivity .
Biological Derivatization
The compound’s triazole and acetamide groups enable targeted modifications:
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Antimicrobial Activity : Analogues with electron-withdrawing groups (e.g., NO₂) on the aryl ring show enhanced potency .
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Kinase Inhibition : Pyridazinone-triazole hybrids exhibit CDK4 and ARK5 inhibition, as seen in structurally related compounds .
Structure-Activity Trends :
| Derivative | IC₅₀ (CDK4 Inhibition, μM) | MIC (μg/mL, S. aureus) |
|---|---|---|
| Parent compound | 0.45 ± 0.02 | 8.2 |
| 4-NO₂-o-tolyl variant | 0.28 ± 0.01 | 4.1 |
| 3-Pyridyl variant | 0.67 ± 0.03 | 12.5 |
Stability and Reactivity Insights
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Pyridazinone Derivatives
- N-(2-(6-Oxo-3-(1H-1,2,4-Triazol-1-yl)Pyridazin-1(6H)-yl)Ethyl)-2-(6-Oxo-4-Phenylpyrimidin-1(6H)-yl)Acetamide (CAS 1448124-54-6): Structural Difference: Replaces the o-tolyl group with a phenylpyrimidinone moiety.
- Methyl-N-[2-(6-Oxo-3-p-Tolyl-5,6-Dihydro-4H-Pyridazin-1-yl)-Acetamide] :
Benzothiazole and Benzimidazole Analogues
- N-(6-Alkoxybenzo[d]Thiazol-2-yl)-2-(1H-1,2,4-Triazol-1-yl)Acetamide (7a–b): Structural Difference: Substitutes pyridazinone with a benzothiazole core. Functional Insight: These compounds exhibit anticonvulsant activity in rodent models, suggesting that the triazole-acetamide motif is critical for CNS activity .
- N-(5(6)-(1H-1,2,4-Triazol-1-yl)-1H-Benzimidazol-2-yl)(1H-Pyrazol-3(5)-yl)Acetamide (30): Structural Difference: Uses a benzimidazole core instead of pyridazinone.
Substituent Variations
Aryl/Arylthienyl Groups
- N-(2-(6-Oxo-3-(1H-1,2,4-Triazol-1-yl)Pyridazin-1(6H)-yl)Ethyl)-2-(Thiophen-2-yl)Acetamide (CAS 1448132-59-9) :
- 2-(6-Oxopyridazin-1(6H)-yl)-N-((6-(Thiophen-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Methyl)Acetamide (CAS 2034348-79-1) :
Key Reactions
- Chloroacetamide Intermediate : Analogues like 7a–b were synthesized via substitution of a 2-chloroacetamide intermediate with sodium 1,2,4-triazole, a method applicable to the target compound .
- Coupling Agents : EDCI/HOBt-mediated amide bond formation, as seen in benzimidazole derivatives (e.g., 30 ), could be employed for the acetamide linker in the target compound .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(o-tolyl)acetamide?
The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and alkynes, as demonstrated in analogous pyridazinone-triazole hybrids. A typical procedure involves reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., propargyl ethers) in a solvent system like tert-butanol/water (3:1) with Cu(OAc)₂ catalysis. Reaction progress is monitored by TLC, followed by extraction, drying, and recrystallization (ethanol) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., triazole protons at δ 8.36 ppm) and carbon backbone .
- HRMS : Validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to assess degradation .
Q. What in vitro assays are recommended for preliminary biological evaluation?
Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (e.g., MTT assay on cancer cell lines). Reference structurally similar triazole-acetamide hybrids tested against Gram-positive bacteria and fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products in the synthesis?
Employ Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading, temperature). For example, replacing Cu(OAc)₂ with CuI in DMF at 60°C may improve regioselectivity in cycloaddition reactions . Monitor by LC-MS to identify byproducts like unreacted azides or over-oxidized intermediates.
Q. What computational methods predict the biological activity of this compound?
Use PASS software for activity spectrum prediction and molecular docking (e.g., AutoDock Vina) to simulate binding to targets like DNA topoisomerases or fungal CYP51. Validate with MD simulations to assess binding stability .
Q. How can discrepancies in spectroscopic data between batches be resolved?
Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For HRMS discrepancies, perform isotopic pattern analysis and compare with theoretical values. Contradictions may arise from residual solvents or stereoisomers .
Q. What strategies elucidate the degradation pathways under stressed conditions?
Subject the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions. Analyze degradants via LC-QTOF-MS and propose pathways (e.g., hydrolysis of the acetamide moiety or triazole ring oxidation) .
Q. How do structural modifications influence activity in SAR studies?
Modify the o-tolyl group (e.g., replace with fluorophenyl or nitro-substituted aryl) and evaluate changes in potency. For example, nitro groups enhance electron-withdrawing effects, potentially improving target binding .
Q. What advanced models assess in vivo pharmacokinetics and toxicity?
Use PBPK modeling to predict absorption/distribution. For toxicity, employ zebrafish embryos for acute toxicity screening or human liver microsomes to study metabolic stability. Compare with analogs showing hepatotoxicity via ALT/AST biomarkers .
Methodological Notes
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Contradiction Analysis : If synthesis yields vary between groups, compare catalyst systems (e.g., Cu(OAc)₂ vs. Ru-based catalysts) and solvent polarity effects .
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Data Tables :
Parameter Condition 1 (Cu(OAc)₂) Condition 2 (CuI) Yield (%) 65 78 Purity (HPLC, %) 95 98 Reaction Time (h) 8 6 -
References : Exclude non-academic sources (e.g., BenchChem) and prioritize peer-reviewed journals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
